

Carpachromene: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Evaluation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carpachromene*

Cat. No.: *B104496*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpachromene, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of **Carpachromene**, detailing its chemical structure, physicochemical properties, and multifaceted biological activities. Special emphasis is placed on its role in ameliorating insulin resistance through the modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway. This document furnishes detailed experimental protocols for the evaluation of its biological effects and includes quantitative data to support its therapeutic potential. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and practical application in research settings.

Chemical Structure and Physicochemical Properties

Carpachromene is classified as a flavonoid, a class of polyphenolic secondary metabolites found in plants.^[1] Its chemical structure is characterized by a C6-C3-C6 skeleton.

IUPAC Name: 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one

Molecular Formula: C₂₀H₁₆O₅^[1]

Molecular Weight: 336.3 g/mol [1]

Canonical SMILES: CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C

InChI Key: YXOATFKTEDZPFL-UHFFFAOYSA-N

Table 1: Physicochemical Properties of Carpachromene

Property	Value	Source
CAS Number	57498-96-1	[1]
Appearance	Yellow powder	[1]
Purity	≥98%	[1]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

Biological Activities and Quantitative Data

Carpachromene exhibits a range of biological activities, including anti-diabetic, cytotoxic, and anti-inflammatory effects.

Amelioration of Insulin Resistance

Carpachromene has been shown to ameliorate insulin resistance in HepG2 cells.[1][2] It enhances glucose consumption and glycogen synthesis.[1][2] The underlying mechanism involves the modulation of the insulin signaling pathway.[1][2]

Table 2: Effect of Carpachromene on Glucose Concentration in Insulin-Resistant HepG2 Cells

Concentration (µg/mL)	12h (mmol/L)	24h (mmol/L)	36h (mmol/L)	48h (mmol/L)
5	6.4 ± 0.53	3.45 ± 0.32	2.66 ± 0.21	2.04 ± 0.18
10	5.94 ± 0.42	3.01 ± 0.43	2.12 ± 0.25	1.58 ± 0.14
20	4.47 ± 0.41	2.84 ± 0.33	1.64 ± 0.21	1.07 ± 0.18
Data presented as mean ± SD.[1]				

Cytotoxic Activity

Carpachromene has demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer), PLC/PRF/5 (human liver cancer), and Raji (human Burkitt's lymphoma) cells.[1][3]

Table 3: Cell Viability of Insulin-Resistant HepG2 Cells after 48h Treatment with Carpachromene

Concentration (µg/mL)	Cell Viability (%)
6.3	95.46 ± 2.57
10	94.18 ± 1.91
20	92.19 ± 1.82
25	85.43 ± 4.01
100	65.58 ± 2.67
Data presented as mean ± SD.[1]	

α-Glucosidase Inhibitory Activity

Carpachromene is a known inhibitor of the α-glucosidase enzyme, which plays a role in carbohydrate digestion.[1][2] This activity contributes to its potential as an anti-diabetic agent. Specific IC50 values for this activity are not readily available in the cited literature.

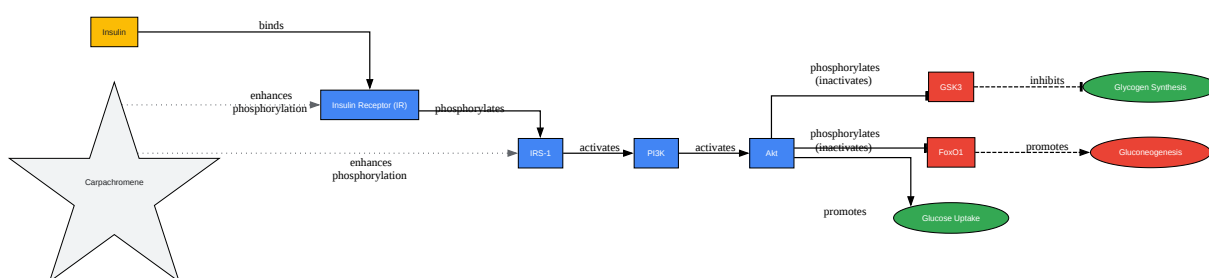
Anti-inflammatory Activity

Carpachromene has been reported to possess anti-inflammatory properties by blocking the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. Specific IC₅₀ values for these activities are not detailed in the provided search results.

Signaling Pathways

The primary signaling pathway modulated by **Carpachromene** in the context of insulin resistance is the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway.[1][2] Upon binding of insulin to the insulin receptor (IR), a cascade of phosphorylation events is initiated, leading to the activation of PI3K and Akt. Akt, a crucial kinase, then phosphorylates and inactivates GSK3 and FoxO1, promoting glucose uptake and glycogen synthesis while inhibiting gluconeogenesis.

Carpachromene enhances the phosphorylation of key proteins in this pathway, thereby improving insulin sensitivity.[1][2]



[Click to download full resolution via product page](#)

Caption: Insulin signaling pathway modulated by **Carpachromene**.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **Carpachromene** on cell lines.

- Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate to allow for cell attachment.[\[1\]](#)
- Treatment: Treat the cells with varying concentrations of **Carpachromene** (e.g., 0.4, 1.6, 6.3, 10, 20, 25, and 100 µg/mL) and incubate for 48 hours.[\[1\]](#)
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate in the dark for 3 hours at 37°C.[\[1\]](#)[\[4\]](#)
- Formazan Solubilization: Add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[\[4\]](#)
- Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals and measure the absorbance at 590 nm.[\[4\]](#)
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Western Blot Analysis for Insulin Signaling Proteins

This protocol is for determining the expression levels of total and phosphorylated proteins in the insulin signaling pathway.

- Cell Lysis: Treat cells with **Carpachromene**, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.
- SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against total and phosphorylated IR, IRS-1, PI3K, Akt, GSK3, and FoxO1 overnight at 4°C.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities and normalize to a loading control like β -actin.

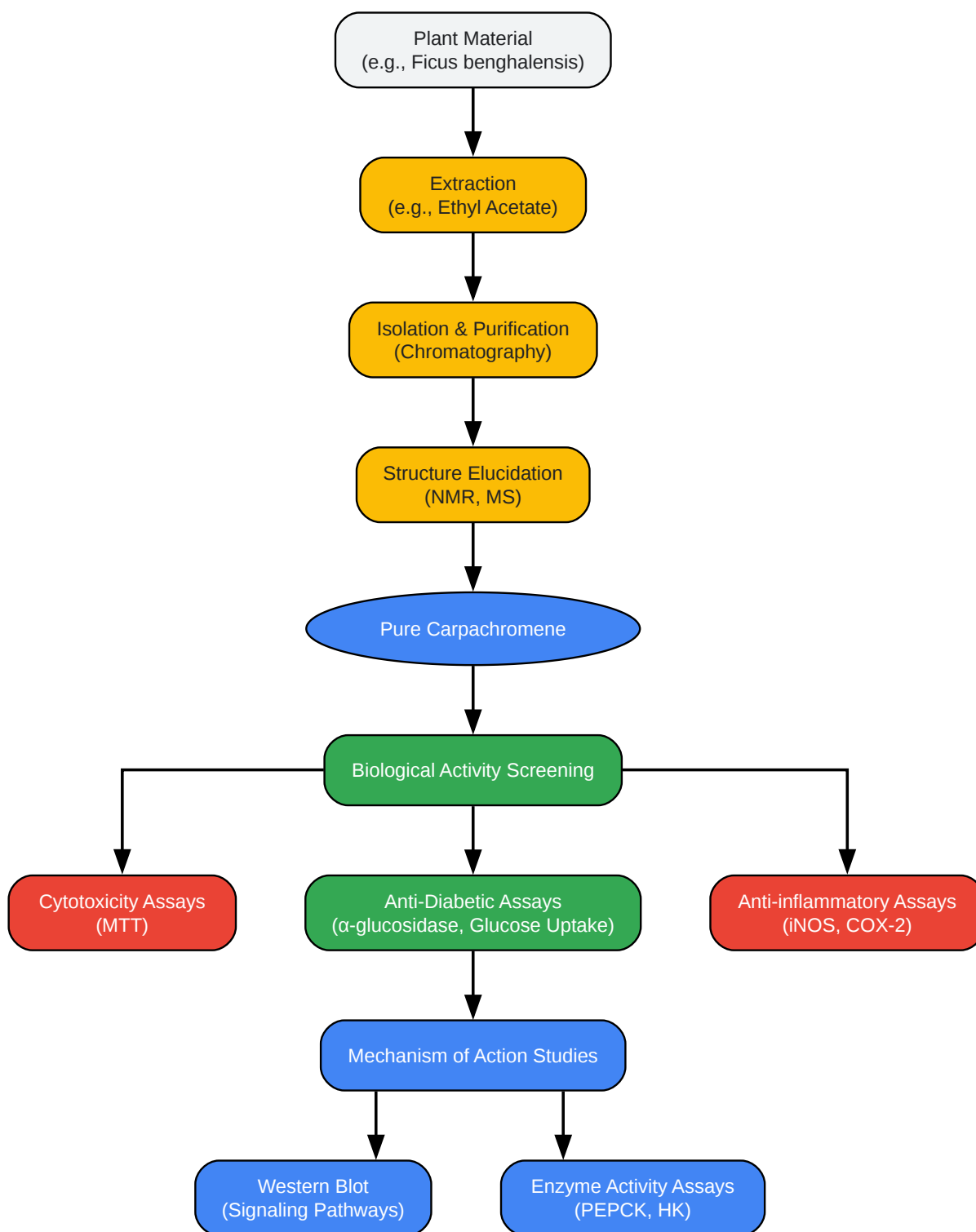
Enzyme Activity Assays

- **Sample Preparation:** Homogenize tissue or cells in ice-cold PEPCK Assay Buffer.[\[8\]](#)[\[9\]](#)
Centrifuge to collect the supernatant.[\[8\]](#)[\[9\]](#)
- **Reaction Mixture:** Prepare a reaction mixture containing PEPCK Assay Buffer, PEPCK Substrate Mix, PEPCK Converter, and PEPCK Developer.[\[8\]](#)[\[9\]](#)
- **Assay:** Add the sample to the reaction mixture and incubate. The assay couples the conversion of phosphoenolpyruvate to a colorimetric signal.[\[8\]](#)[\[9\]](#)
- **Measurement:** Measure the absorbance at 570 nm in a kinetic mode.[\[8\]](#)[\[9\]](#)
- **Calculation:** Calculate the PEPCK activity based on a standard curve.[\[8\]](#)[\[9\]](#)
- **Sample Preparation:** Prepare cell or tissue lysates as described for the PEPCK assay.
- **Reaction:** The assay measures the conversion of glucose to glucose-6-phosphate, which is coupled to the production of a detectable product like NADH.

- Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH production).[10]
- Calculation: Determine the HK activity from the rate of absorbance change.
- Reaction Mixture: Prepare a reaction mixture containing α -glucosidase enzyme (e.g., from *Saccharomyces cerevisiae*) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.8).[11][12]
- Inhibitor Addition: Add various concentrations of **Carpachromene** to the reaction mixture and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.[11][12]
- Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG).[11][12]
- Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20-30 minutes).[11][13]
- Stop Reaction: Terminate the reaction by adding a stop solution, such as sodium carbonate (Na_2CO_3).[11][12]
- Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.[11][12]
- Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and biological evaluation of **Carpachromene**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for **Carpachromene**.

Conclusion

Carpachromene is a promising natural compound with significant therapeutic potential, particularly in the context of metabolic disorders like type 2 diabetes. Its ability to modulate the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway highlights a clear mechanism of action for its insulin-sensitizing effects. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the pharmacological properties of **Carpachromene**. Further studies are warranted to elucidate the full spectrum of its biological activities and to establish its efficacy and safety in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Carpachromene Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. IRS1/PI3K/AKT pathway signal involved in the regulation of glycolipid metabolic abnormalities by Mulberry (Morus alba L.) leaf extracts in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro α -glucosidase inhibitory assay [protocols.io]

- 12. 2.6.2. α -Glucosidase Inhibition Assay [bio-protocol.org]
- 13. pubcompare.ai [pubcompare.ai]
- To cite this document: BenchChem. [Carpachromene: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104496#what-is-the-chemical-structure-of-carpachromene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com